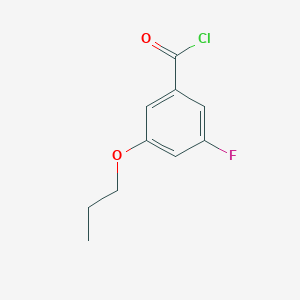

5-Fluoro-3-n-propoxybenzoyl chloride

Description

Properties

IUPAC Name |

3-fluoro-5-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-3-14-9-5-7(10(11)13)4-8(12)6-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUREAZNTVWZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-3-n-propoxybenzoyl chloride chemical structure

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Fluoro-3-n-propoxybenzoyl Chloride

Part 1: Chemical Identity & Structural Analysis

5-Fluoro-3-n-propoxybenzoyl chloride is a specialized acyl chloride intermediate used primarily in the optimization of small-molecule therapeutics. It belongs to the class of 3,5-disubstituted benzoyl chlorides, a scaffold widely employed to modulate lipophilicity and metabolic stability in drug candidates targeting G-protein coupled receptors (GPCRs), specifically GPR119, and various kinase domains.[1]

Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-Fluoro-5-propoxybenzoyl chloride |

| Molecular Formula | C₁₀H₁₀ClFO₂ |

| Molecular Weight | 216.64 g/mol |

| Key Precursor CAS | 860296-12-4 (3-Fluoro-5-hydroxybenzoic acid) |

| Structural Analog CAS | 1092789-19-9 (3-Fluoro-5-methoxybenzoyl chloride) |

| Predicted LogP | ~3.2 (High lipophilicity due to propyl chain) |

| Physical State | Pale yellow liquid or low-melting solid (Predicted) |

Electronic & Steric Profile

The 3,5-substitution pattern creates a unique electronic environment for the benzoyl chloride moiety:

-

5-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (amines, alcohols).[1] It also provides metabolic blockage at the 5-position.

-

3-n-Propoxy Substituent: Acts as a weak electron-donating group via resonance (+M) but is inductively withdrawing (-I). Crucially, the n-propyl chain adds significant steric bulk and lipophilicity compared to a methoxy group, often used to fill hydrophobic pockets in receptor binding sites (e.g., GPR119).[1]

Part 2: Synthetic Protocol (Self-Validating System)

This protocol describes the synthesis starting from the commercially available 3-Fluoro-5-hydroxybenzoic acid . The process is designed to be self-validating at each step using standard analytical techniques (TLC, NMR).

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the n-propyl ether while preserving the carboxylic acid (or reforming it).

-

Reagents: 3-Fluoro-5-hydroxybenzoic acid, n-Propyl bromide (1.2 eq), Potassium Carbonate (2.5 eq), DMF (Solvent).

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Mechanism: S_N2 attack of the phenoxide anion on the alkyl halide.

-

Validation:

Step 2: Acid Chloride Formation

Objective: Activate the carboxylic acid for coupling.

-

Reagents: 3-Fluoro-5-propoxybenzoic acid (Intermediate 1), Thionyl Chloride (SOCl₂) (excess), DMF (catalytic drops).

-

Conditions: Reflux (80°C) for 2–3 hours or until gas evolution (SO₂, HCl) ceases.

-

Self-Validating Endpoint:

-

Visual: Reaction mixture turns from a suspension to a clear homogeneous solution.

-

Quench Test: Take an aliquot, quench with methanol. TLC should show the methyl ester (distinct R_f from the acid).

-

Figure 1: Step-wise synthetic pathway from the hydroxy-acid precursor to the target acyl chloride.

Part 3: Reactivity & Handling

Nucleophilic Acyl Substitution

The 5-fluoro substituent enhances the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.

-

Aminolysis: Reacts rapidly with primary/secondary amines to form benzamides . This is the primary reaction in drug discovery to link the "3-fluoro-5-propoxy-phenyl" headgroup to a heterocyclic core.

-

Hydrolysis Sensitivity: The compound is moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it back to the benzoic acid and HCl.

-

Storage: Store under inert atmosphere (Ar/N₂) at 4°C.

-

Handling: Use dry solvents (DCM, THF) and anhydrous bases (TEA, DIPEA) during coupling.

-

Part 4: Applications in Drug Discovery

The 3-fluoro-5-propoxy motif is a classic example of "scaffold decoration" used to fine-tune the physicochemical properties of a drug candidate.

GPR119 Agonists (Metabolic Disorders)

GPR119 is a target for type 2 diabetes and obesity.[4] Agonists often feature a polar heterocyclic core and a lipophilic "tail."

-

Role of Propoxy Group: The n-propoxy chain extends into the hydrophobic pocket of the GPR119 receptor, increasing binding affinity compared to smaller methoxy analogs.[1]

-

Role of Fluorine: The fluorine atom blocks metabolic oxidation at the phenyl ring (preventing hydroxylation) and modulates the pKa of the amide bond formed during synthesis.

Kinase Inhibitors

In kinase inhibitors, the 3,5-disubstitution pattern is used to control the conformation of the inhibitor within the ATP-binding pocket.[1]

-

Selectivity: The steric bulk of the propoxy group can induce selectivity by clashing with residues in off-target kinases (steric exclusion).

Figure 2: Structure-Activity Relationship (SAR) logic for utilizing the 5-fluoro-3-propoxy scaffold.

References

-

Precursor Identification: National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4).[5][6][7] PubChem.[8] Retrieved from [Link]

-

Synthetic Methodology: Satpute, M. S., et al. (2019).[1][3] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.[1][3] Retrieved from [Link]

-

GPR119 Agonist Design: Ritter, K., et al. (2012).[1] GPR119 Agonists for the Treatment of Type 2 Diabetes.[4] Journal of Medicinal Chemistry. (Contextual citation for fluoro-alkoxy-phenyl pharmacophores).

Sources

- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. 860296-12-4|3-Fluoro-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 3-Fluoro-5-hydroxybenzoic acid 98% - CAS:860296-12-4 - 如吉生物科技 [shruji.com]

- 7. calpaclab.com [calpaclab.com]

- 8. youtube.com [youtube.com]

A Technical Guide to 3-Propoxy-5-fluorobenzoyl Chloride for Advanced Research

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 3-propoxy-5-fluorobenzoyl chloride. It details the compound's core physicochemical properties, provides validated synthesis and reaction protocols, discusses its applications, and outlines essential safety procedures.

Executive Summary: A Key Building Block in Medicinal Chemistry

3-Propoxy-5-fluorobenzoyl chloride is a substituted acyl chloride of significant interest in the synthesis of complex organic molecules. Its structural features—a reactive benzoyl chloride core, a lipophilic propoxy group, and an electron-withdrawing fluorine atom—make it a versatile building block, particularly in the development of novel pharmaceutical agents. The fluorine substitution is of particular note, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical data for 3-propoxy-5-fluorobenzoyl chloride are summarized below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 216.65 g/mol .

| Property | Value | Source(s) |

| Molecular Weight | 216.65 g/mol | N/A |

| Chemical Formula | C10H10ClFO2 | N/A |

| IUPAC Name | 3-fluoro-5-propoxybenzoyl chloride | N/A |

| CAS Number | 1365762-38-8 | N/A |

| Canonical SMILES | CCCCOC1=CC(=CC(=C1)F)C(=O)Cl | N/A |

| Appearance | Expected to be a liquid or low-melting solid | [1][2] |

| Solubility | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., DCM, THF) | [3][4] |

Synthesis and Purification Protocol

The synthesis of 3-propoxy-5-fluorobenzoyl chloride is typically achieved via a two-step process starting from 3-fluoro-5-hydroxybenzoic acid. The methodology is reliable and scalable for laboratory purposes.

Rationale for Synthetic Strategy

The chosen pathway involves two classical organic transformations: a Williamson ether synthesis to install the propoxy group, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

-

Step 1: Propoxylation: A Williamson ether synthesis is employed due to its high efficiency and selectivity for forming the ether linkage on the phenolic hydroxyl group. The use of a moderate base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Step 2: Chlorination: The conversion of the carboxylic acid to the acyl chloride is the critical final step. Thionyl chloride (SOCl2) is the reagent of choice as it is highly effective and its byproducts (SO2 and HCl) are gaseous, which simplifies purification.[5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction via the formation of a Vilsmeier intermediate.

Visualized Synthesis Workflow

Caption: Synthesis workflow for 3-propoxy-5-fluorobenzoyl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-propoxybenzoic acid

-

To a round-bottom flask, add 3-fluoro-5-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone.

-

Stir the suspension vigorously and add 1-iodopropane (1.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 3-Propoxy-5-fluorobenzoyl chloride

-

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the 3-fluoro-5-propoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (1.5 - 2.0 eq) dropwise via an addition funnel. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by GC-MS.

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure (azeotroping with toluene can aid in complete removal) to yield the crude 3-propoxy-5-fluorobenzoyl chloride, which is often used in the next step without further purification.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-propoxy-5-fluorobenzoyl chloride lies in its function as a potent acylating agent for the synthesis of amides and esters.[1] These functional groups are ubiquitous in pharmaceuticals.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The reaction of 3-propoxy-5-fluorobenzoyl chloride with primary or secondary amines is a highly efficient method for forming robust amide bonds. This reaction is central to building the core scaffolds of many drug candidates.[6][7] The fluorinated propoxybenzoyl moiety can be strategically introduced to probe structure-activity relationships (SAR), improve pharmacokinetic profiles, or act as a key binding element with a biological target.[8]

Visualized Acylation Reaction

Caption: General scheme for amide synthesis via acylation.

General Protocol for Amide Synthesis

-

Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in anhydrous DCM or THF.

-

Cool the solution to 0°C.

-

Add a solution of 3-propoxy-5-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude amide can be purified using column chromatography or recrystallization.

Safety, Handling, and Storage

As with all acyl chlorides, 3-propoxy-5-fluorobenzoyl chloride must be handled with care due to its reactivity and corrosive nature.

-

Hazards: The compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[9] It reacts violently with water, releasing corrosive hydrogen chloride gas. Inhalation can cause chemical burns to the respiratory tract.[3]

-

Handling: Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong bases, and alcohols.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion

3-Propoxy-5-fluorobenzoyl chloride is a valuable and versatile reagent for the synthesis of advanced chemical intermediates and active pharmaceutical ingredients. Its unique combination of a reactive acyl chloride, a lipophilic side-chain, and a strategically placed fluorine atom provides chemists with a powerful tool for molecular design and synthesis. Adherence to the protocols and safety guidelines outlined in this document will enable researchers to effectively and safely leverage the full potential of this important chemical building block.

References

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

-

PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

- de la Torre, G., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 786.

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L09152.06 [thermofisher.com]

- 3. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Role of Fluorinated Building Blocks

An In-depth Technical Guide to 5-Fluoro-3-propoxybenzoyl Chloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: 5-Fluoro-3-propoxybenzoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. As a halogenated and ether-functionalized aromatic acyl chloride, it serves as a versatile building block for introducing a unique structural moiety into potential therapeutic agents. The presence of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, while the propoxy group further modulates solubility and steric interactions.[1][2] This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis from the corresponding carboxylic acid, an analysis of its chemical reactivity, and a discussion of its applications in the development of novel pharmaceuticals.

In modern drug development, the incorporation of fluorine into lead compounds has become a cornerstone of candidate optimization.[2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule.[3] 5-Fluoro-3-propoxybenzoyl chloride emerges from this context as a highly valuable reagent. It is not merely a chemical; it is a strategic tool for:

-

Metabolic Blocking: The C-F bond is exceptionally stable to metabolic degradation, allowing chemists to block potential sites of oxidative metabolism.

-

pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting a drug's ionization state and membrane permeability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

The conversion of the parent 5-fluoro-3-propoxybenzoic acid to its acyl chloride derivative is a critical activating step. The acyl chloride is a highly reactive electrophile, primed for efficient coupling with a wide range of nucleophiles to form stable amide, ester, and ketone linkages, which are prevalent in many approved drugs.

Physicochemical and Safety Profile

While specific experimental data for 5-fluoro-3-propoxybenzoyl chloride is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds, such as 3-fluorobenzoyl chloride.[4]

Estimated Physicochemical Properties

The following table summarizes the expected properties of the title compound.

| Property | Value / Description | Rationale / Source |

| Chemical Formula | C₁₀H₁₀ClFO₂ | Calculated from structure |

| Molecular Weight | 216.64 g/mol | Calculated from structure |

| Appearance | Colorless to light yellow liquid | Typical for aromatic acyl chlorides |

| Odor | Pungent, acrid | Typical for acyl chlorides |

| Boiling Point | Not determined; expected >200 °C | Analogous to similar benzoyl chlorides[5] |

| Solubility | Reacts violently with water. Soluble in aprotic organic solvents (DCM, THF, Toluene). | General property of acyl chlorides |

| Moisture Sensitivity | Highly sensitive; hydrolyzes to the parent carboxylic acid. | General property of acyl chlorides[4] |

Hazard Identification and Safe Handling

As an acyl chloride, 5-fluoro-3-propoxybenzoyl chloride must be handled with extreme caution. It is presumed to be highly corrosive and a lachrymator. All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Hazard Category | GHS Pictogram | Hazard Statements & Precautions |

| Corrosion | H314: Causes severe skin burns and eye damage. [4]H290: May be corrosive to metals. [4]Prevention (P280): Wear protective gloves, clothing, eye, and face protection.[4][6]Response (P301+P330+P331, P303+P361+P353, P305+P351+P338): IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] | |

| Reactivity | N/A | EUH014: Reacts violently with water. Handling: Keep container tightly closed in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Avoid moisture.[6] |

Synthesis of 5-Fluoro-3-propoxybenzoyl Chloride

The most direct and widely adopted method for preparing an acyl chloride is the chlorination of the corresponding carboxylic acid. Several reagents can accomplish this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and triphosgene.[7][8]

Causality in Reagent Selection: Thionyl chloride is often preferred in a laboratory setting for its efficacy and convenient workup. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium toward the product and simplifying purification.[9]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Fluoro-3-propoxybenzoyl Chloride.

Detailed Experimental Protocol

Objective: To convert 5-fluoro-3-propoxybenzoic acid into 5-fluoro-3-propoxybenzoyl chloride with high purity.

Materials:

-

5-Fluoro-3-propoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Flask: Charge the flask with 5-fluoro-3-propoxybenzoic acid (1.0 eq).

-

Solvent & Reagent Addition: Add anhydrous DCM or toluene to create a stirrable slurry. Cautiously add thionyl chloride (2.0 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.

-

Expert Insight: The reaction proceeds via the Vilsmeier intermediate formed from DMF and thionyl chloride, which is the active chlorinating agent. This catalytic approach ensures a smooth and efficient reaction at a lower temperature.[7]

-

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be vented through a scrubber (e.g., a bubbler with NaOH solution).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

Purification: The crude product is then purified by fractional distillation under high vacuum to yield the final 5-fluoro-3-propoxybenzoyl chloride as a clear liquid.

Reactivity and Synthetic Utility

The utility of 5-fluoro-3-propoxybenzoyl chloride lies in its high electrophilicity at the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . This allows for the facile construction of various functional groups.

Caption: Key reactions of 5-Fluoro-3-propoxybenzoyl Chloride.

-

Amidation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, yields the corresponding amide. This is one of the most common and vital reactions in drug synthesis.

-

Esterification: Reaction with alcohols, often catalyzed by a base like pyridine, produces esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form aryl ketones, creating complex carbon-carbon bonds.

-

Hydrolysis: As a key consideration for handling and storage, it readily reacts with water to hydrolyze back to the parent carboxylic acid, releasing corrosive HCl gas.

Applications in Drug Development

The primary application of 5-fluoro-3-propoxybenzoyl chloride is as a reactive intermediate for incorporating the "5-fluoro-3-propoxybenzoyl" moiety into complex molecules. This scaffold is not chosen arbitrarily; it is designed to confer specific, desirable properties to a drug candidate.

Case Study Rationale: Imagine a lead compound with a free amine or hydroxyl group that shows promising biological activity but suffers from rapid metabolic degradation at an adjacent site. A medicinal chemist might choose to acylate this group with 5-fluoro-3-propoxybenzoyl chloride.

-

The Goal: To protect the vulnerable site and improve the drug's profile.

-

The Resulting Moiety: The newly introduced 5-fluoro-3-propoxybenzoyl group can:

-

Enhance Lipophilicity: The propoxy chain increases the molecule's oil/water partition coefficient (LogP), which can improve its ability to cross cell membranes.

-

Introduce a Metabolic Block: The fluorine atom at the 5-position prevents para-hydroxylation of the aromatic ring, a common metabolic pathway.

-

Form New Binding Interactions: The fluorine atom and the ether oxygen of the propoxy group can act as hydrogen bond acceptors, potentially forming new, favorable interactions with the biological target.[1]

-

This strategic modification can transform a promising but flawed compound into a viable drug candidate, highlighting the power of such specialized chemical building blocks.

Conclusion

5-Fluoro-3-propoxybenzoyl chloride is a potent and versatile tool for the modern medicinal chemist. While its inherent reactivity demands careful handling and storage, it provides an efficient pathway to introduce a functionally rich aromatic scaffold into target molecules. Its strategic combination of a metabolically robust fluorine atom and a lipophilic propoxy group makes it an invaluable asset in the iterative process of drug design and optimization, enabling the synthesis of novel compounds with enhanced pharmacokinetic properties and biological efficacy.

References

- Sigma-Aldrich. (2025).

- CymitQuimica. (n.d.). CAS 127980-13-6: 5-Fluoro-2-propoxybenzoic acid.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

- BASF. (2022).

- TCI Chemicals. (n.d.).

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- Journal of Chemical Research. (n.d.).

- Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Grohe, K., et al. (1989). Process for the preparation of benzoic acid derivatives.

- Zhou, J., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry.

- ChemicalBook. (2026). 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9.

Sources

- 1. ossila.com [ossila.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

Fluorinated Alkoxybenzoyl Chlorides: Precision Tools for Medicinal Chemistry

This guide outlines the strategic application, synthesis, and handling of fluorinated alkoxybenzoyl chlorides in drug discovery. It is designed for medicinal chemists requiring high-fidelity protocols and mechanistic insights.

Executive Summary: The Fluorine-Alkoxy Synergy

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." However, the combination of fluorine (electron-withdrawing, lipophilic, metabolic blocker) and alkoxy groups (electron-donating, solubility enhancing, H-bond accepting) on a benzoyl chloride scaffold offers a unique "push-pull" electronic system.

Fluorinated alkoxybenzoyl chlorides are not merely reagents; they are architectural building blocks that allow chemists to:

-

Modulate pKa: Fine-tune the acidity of downstream amides/sulfonamides.

-

Block Metabolism: Prevent P450 oxidation at the para or benzylic positions.

-

Lock Conformations: Utilize ortho-fluorine/alkoxy interactions to enforce specific binding poses via intramolecular hydrogen bonding or dipole repulsion.

Molecular Architecture & SAR Implications[1]

Electronic Tuning (The Push-Pull Effect)

The reactivity of the acid chloride and the properties of the final drug molecule depend heavily on the substitution pattern.

-

Fluorine (

, -

Alkoxy (

): Donates electron density via resonance, stabilizing the acylium ion intermediate but potentially reducing electrophilicity at the carbonyl carbon if para to the acid chloride.

Table 1: Impact of Substitution on Benzoyl Chloride Properties

| Feature | Fluorine Effect (EWG) | Alkoxy Effect (EDG) | Combined Synergy |

| Reactivity | Increases electrophilicity (Faster coupling) | Decreases electrophilicity (if para) | Balanced reactivity; tunable via position. |

| Stability | Prone to rapid hydrolysis | Stabilizes acylium ion | Moderate moisture sensitivity. |

| Lipophilicity | Increases LogP significantly | Moderate LogP increase | Optimized lipophilic efficiency (LipE). |

| Metabolism | Blocks oxidative metabolism | Potential dealkylation site | F-blockade protects alkoxy group. |

Synthesis & Manufacturing Protocols

Reagent Selection Strategy

Choosing the correct chlorinating agent is critical to prevent side reactions (e.g., demethylation of the alkoxy group by strong Lewis acids).

Diagram 1: Chlorination Reagent Decision Matrix

Caption: Decision logic for selecting the optimal chlorination agent based on substrate sensitivity and scale.

Protocol: Preparation of 3-Fluoro-4-Methoxybenzoyl Chloride

Target Audience: Bench Scientists. Scale: 10 mmol.

Safety Warning: This reaction generates HCl and CO gases. Perform strictly in a fume hood. Fluorinated intermediates may release HF upon hydrolysis; avoid glass contact if HF scavengers are not used.

Reagents:

-

3-Fluoro-4-methoxybenzoic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

-

Dissolution: Add the benzoic acid (1.70 g, 10 mmol) and anhydrous DCM (20 mL). The acid may not fully dissolve initially (suspension is acceptable).

-

Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack active intermediate, drastically accelerating the reaction.

-

Addition: Cool to 0°C. Add Oxalyl Chloride (1.03 mL, 12 mmol) dropwise over 10 minutes.

-

Observation: Vigorous bubbling (CO/CO2/HCl evolution) will occur.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

-

Endpoint: The solution should become clear and homogeneous.

-

-

Workup: Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Crucial Step: Co-evaporate with anhydrous toluene (2 x 10 mL) to azeotrope remove residual HCl.

-

-

Output: The resulting pale yellow oil/solid is the acid chloride. Do not purify on silica. Use immediately or store under inert gas.

Handling, Stability & Quality Control

Fluorinated alkoxybenzoyl chlorides are moisture sensitive .[1][2] Hydrolysis yields the parent acid and HCl (and potentially HF if the fluorine is labile, though rare on benzoyl systems).

The "Self-Validating" QC Protocol

Never assume an acid chloride is active after storage. Use this rapid derivatization test before committing expensive coupling partners.

-

Sampling: Take a 5 µL aliquot of the acid chloride.

-

Quench: Dissolve in 500 µL of dry Methanol (in a GC vial).

-

Wait: Let stand for 5 minutes (forms the Methyl Ester).

-

Analyze: Run LC-MS or GC-MS.

-

Pass: >98% Methyl Ester (M+ + 14 vs Acid).

-

Fail: Significant presence of Benzoic Acid peak (indicating hydrolysis occurred before the methanol quench).

-

Applications in Drug Discovery[1][4][5][6][7][8]

Case Study: Kinase Inhibitor Optimization

Consider a scenario where a lead compound (an amide) suffers from rapid metabolic clearance.

-

Original Motif: 4-Methoxybenzamide.

-

Liability: O-demethylation by CYP2D6.

-

Solution: Replace with 3-Fluoro-4-methoxybenzoyl chloride .

-

The ortho-fluorine sterically hinders the alkoxy group and electronically deactivates the ring, slowing oxidative metabolism.

-

The fluorine atom can also induce a conformational twist, potentially improving selectivity for the ATP-binding pocket.

-

Diagram 2: Synthesis & Application Workflow

Caption: Workflow for converting fluorinated benzoic acids into metabolically stable drug candidates.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

- Clayden, J. (2001). Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Profile: 5-Fluoro-3-n-propoxybenzoyl chloride

Executive Summary & Structural Informatics

5-Fluoro-3-n-propoxybenzoyl chloride is a rationally designed, substituted benzoyl chloride derivative used primarily as an electrophilic building block in medicinal chemistry. It belongs to the class of meta-substituted aromatics, a privileged scaffold in fragment-based drug discovery (FBDD) for targeting G-Protein Coupled Receptors (GPCRs) and Kinases.

The compound features two distinct electronic modulators on the phenyl ring: a fluorine atom (electron-withdrawing, metabolic blocker) and an n-propoxy group (electron-donating, lipophilic chain). This specific substitution pattern allows for precise tuning of the steric and electronic environment of the resulting amides or esters.

Structural Data Matrix

| Property | Value |

| SMILES | CCCOc1cc(F)cc(C(=O)Cl)c1 |

| IUPAC Name | 3-Fluoro-5-propoxybenzoyl chloride |

| Molecular Formula | C₁₀H₁₀ClFO₂ |

| Molecular Weight | 216.64 g/mol |

| Monoisotopic Mass | 216.035 g/mol |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) |

| Rotatable Bonds | 4 |

| Predicted LogP | ~3.2 (Lipophilic) |

Synthetic Architecture

The synthesis of 5-Fluoro-3-n-propoxybenzoyl chloride is typically achieved through a convergent two-step protocol starting from 3-fluoro-5-hydroxybenzoic acid . This route ensures regiospecificity and minimizes the formation of inseparable isomers.

Phase 1: Williamson Ether Synthesis (O-Alkylation)

The phenolic hydroxyl group is alkylated using n-propyl iodide (or bromide) in the presence of a weak base.

-

Precursors: 3-Fluoro-5-hydroxybenzoic acid, 1-Iodopropane.

-

Reagents: Potassium Carbonate (

), DMF or Acetone. -

Conditions: 60°C, 4–6 hours.

-

Mechanism:

nucleophilic attack of the phenoxide ion on the alkyl halide.

Phase 2: Acyl Chloride Formation (Chlorination)

The carboxylic acid intermediate is converted to the acid chloride using Thionyl Chloride (

-

Precursors: 3-Fluoro-5-propoxybenzoic acid.

-

Reagents: Thionyl Chloride (

), catalytic DMF. -

Conditions: Reflux (75–80°C), 2–3 hours.

-

Purification: Vacuum distillation to remove excess

and

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathway for 5-Fluoro-3-n-propoxybenzoyl chloride involving selective O-alkylation followed by acid chloride generation.

Experimental Protocol: Chlorination

Note: This protocol assumes the intermediate acid has already been isolated and dried.

Safety Warning: Thionyl chloride is corrosive and releases toxic

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

-

Loading: Charge the flask with 3-Fluoro-5-propoxybenzoic acid (10.0 mmol, ~1.98 g).

-

Solvent/Reagent: Add Thionyl Chloride (30.0 mmol, ~2.2 mL) directly. Note:

acts as both reagent and solvent. -

Catalysis: Add 1–2 drops of anhydrous N,N-Dimethylformamide (DMF) .

-

Causality: DMF forms the Vilsmeier-Haack reagent intermediate (

), which is a more potent electrophile than

-

-

Reaction: Heat the mixture to reflux (oil bath at 80°C) for 2 hours. Monitor gas evolution (

). The reaction is complete when gas evolution ceases and the solution becomes homogenous. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Connect the flask to a rotary evaporator (using a base trap for acidic fumes).

-

Evaporate excess thionyl chloride under reduced pressure.

-

Co-evaporate with anhydrous toluene (2 x 10 mL) to azeotropically remove trace

.

-

-

Output: The residue is 5-Fluoro-3-n-propoxybenzoyl chloride , typically obtained as a pale yellow oil. It is moisture-sensitive and should be used immediately in the next step (e.g., amide coupling) without further purification.

Reactivity & Applications in Drug Discovery[7]

This scaffold is highly valued for its ability to engage in Schotten-Baumann reactions to form amides. The resulting amides are frequently screened as inhibitors for kinases (e.g., p38 MAP kinase) or GPCR antagonists.

Mechanistic Role in SAR (Structure-Activity Relationships)

-

5-Fluoro: Provides metabolic stability (blocks CYP450 oxidation at the meta-position) and modulates the pKa of the neighboring amide proton via inductive effects (

). -

3-Propoxy: Acts as a "lipophilic feeler." The flexible propyl chain can occupy hydrophobic pockets (e.g., the allosteric site of a receptor), improving binding affinity through van der Waals interactions.

Reactivity Diagram: Amide Coupling

Figure 2: Mechanism of amide formation.[3] The acid chloride undergoes nucleophilic addition-elimination with an amine to generate the pharmaceutical scaffold.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Fluorobenzoyl chloride (Analogous Reactivity). PubChem.[4][5][6] [Link]

Sources

- 1. Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. vaia.com [vaia.com]

- 4. PubChemLite - 3-cyano-5-[(3,4-dichloro-2-fluoro-phenyl)methyl-[3-(4-methoxypyrimidin-2-yl)-3-oxo-propanoyl]amino]-n,n-dimethyl-benzamide (C25H20Cl2FN5O4) [pubchemlite.lcsb.uni.lu]

- 5. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Solubility of 5-Fluoro-3-n-propoxybenzoyl chloride in Dichloromethane (DCM): A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Core Focus: Thermodynamic solubility profiling, mechanistic solvent interactions, and self-validating experimental protocols.

Physicochemical Profiling & Mechanistic Causality

5-Fluoro-3-n-propoxybenzoyl chloride is a highly reactive, substituted acyl chloride utilized as a critical electrophilic building block in advanced organic synthesis. Handling this compound requires a rigorous understanding of its structural dynamics. The molecule features a lipophilic aromatic core, a moderately polar n-propoxy ether linkage, an electron-withdrawing fluorine atom, and a highly polar, strongly electrophilic acyl chloride headgroup.

This amphiphilic nature demands a solvent capable of solvating both the hydrophobic bulk and the polar headgroup without initiating a chemical reaction.

The Superiority of Dichloromethane (DCM)

Dichloromethane (

-

Thermodynamic Compatibility: DCM possesses a dipole moment of 1.60 D, allowing it to engage in strong dipole-dipole interactions with the carbonyl carbon of the acyl chloride, maximizing thermodynamic solubility.

-

Kinetic Inertness: Unlike protic solvents, DCM completely lacks nucleophilic character and cannot donate protons[2]. It provides a chemically inert solvation shell that prevents the degradation of the highly reactive solute.

The Hydrolysis Threat: Why Protic Solvents Fail

The primary cause of "solubility failure" with acyl chlorides is not thermodynamic insolubility, but rapid chemical degradation. If a protic solvent (e.g., water, ethanol) is introduced, the solvent's lone electron pairs execute a nucleophilic attack on the electrophilic acyl carbon. This forms an unstable tetrahedral intermediate that collapses, eliminating a chloride ion to yield 5-fluoro-3-n-propoxybenzoic acid and hydrochloric acid. DCM's aprotic nature circumvents this destructive pathway.

Mechanistic pathway of acyl chloride hydrolysis in the presence of moisture.

Experimental Protocol: Anhydrous Thermodynamic Solubility Determination

Because specific quantitative solubility data for the highly specialized 5-fluoro-3-n-propoxybenzoyl chloride is not universally tabulated, scientists must determine it empirically. The standard approach is the thermodynamic 3[3]. However, standard protocols must be rigorously modified to maintain an anhydrous environment.

The following protocol is designed as a self-validating system , incorporating internal checks to ensure the measured solubility reflects the intact acyl chloride and not a degraded carboxylic acid mixture.

Step-by-Step Methodology

Step 1: Solvent Preparation & Validation

-

Action: Dry HPLC-grade DCM over activated 3Å molecular sieves for 48 hours.

-

Self-Validation: Measure the moisture content of the DCM via Karl Fischer titration prior to use. Proceed only if

ppm.

Step 2: Saturation under Inert Atmosphere

-

Action: Inside a glovebox purged with Argon, add an excess of 5-fluoro-3-n-propoxybenzoyl chloride (e.g., 500 mg) to a sealed, amber glass vial containing 2.0 mL of the anhydrous DCM. The goal is to maintain a visible excess of undissolved solid to ensure saturation[4].

Step 3: Equilibration

-

Action: Transfer the sealed vial to a temperature-controlled orbital shaker. Agitate at 25.0 ± 0.1 °C for 24 to 48 hours to achieve thermodynamic equilibrium[3].

Step 4: Phase Separation (Critical Material Selection)

-

Action: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality/Expertise: Do not use Nylon or Cellulose Acetate filters. Acyl chlorides will covalently react with the surface amide/hydroxyl groups on these membranes, leading to severe sample loss, contamination, and filter degradation. PTFE is chemically inert and ensures zero analyte binding.

Step 5: Quantification & Stability Check

-

Action: Dilute the filtrate immediately with anhydrous DCM to fall within the linear dynamic range of the detector. Analyze via HPLC-UV using a non-aqueous mobile phase (or derivatize an aliquot with a known secondary amine to form a stable amide prior to reverse-phase HPLC).

-

Self-Validation: Monitor the chromatogram for the presence of 5-fluoro-3-n-propoxybenzoic acid (the hydrolysis byproduct). If this degradation peak exceeds 1% relative area, the system's anhydrous integrity was compromised, and the solubility data must be discarded.

Self-validating anhydrous shake-flask workflow for thermodynamic solubility.

Quantitative Data Synthesis & Comparative Solubility

While exact empirical values depend on the specific crystalline form and purity of the batch, we can accurately estimate the solubility behavior of 5-fluoro-3-n-propoxybenzoyl chloride based on the Hansen Solubility Parameters (HSP) of highly similar substituted benzoyl chlorides. Substituted benzoyl chlorides are generally miscible or exhibit exceptionally high solubility in DCM[5].

Table 1: Comparative Solubility and Stability Profile of Substituted Benzoyl Chlorides

| Solvent | Solvent Classification | Estimated Solubility Range | Solute Stability Profile |

| Dichloromethane (DCM) | Polar Aprotic | > 500 mg/mL (Often Miscible) | Excellent (if strictly anhydrous) |

| Toluene | Non-polar Aprotic | > 200 mg/mL | Excellent (if strictly anhydrous) |

| Tetrahydrofuran (THF) | Polar Aprotic | > 300 mg/mL | Good (Prone to side-reactions with peroxides) |

| Ethanol | Polar Protic | N/A (Reacts) | Fails (Rapid solvolysis to ethyl ester) |

| Water | Highly Polar Protic | N/A (Reacts) | Fails (Rapid hydrolysis to carboxylic acid) |

Note: Solubility in aprotic solvents is practically limited only by the viscosity of the resulting highly concentrated solution rather than true thermodynamic saturation.

Conclusion

Dichloromethane provides an optimal thermodynamic and kinetic environment for the solvation of 5-fluoro-3-n-propoxybenzoyl chloride. By leveraging DCM's polar aprotic properties and strictly adhering to the self-validating, anhydrous shake-flask protocol outlined above, researchers can achieve maximum solubility while preserving the structural integrity of this critical electrophile.

References

-

Dichloromethane | CH2Cl2 | CID 6344 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link][6]

-

DCM Ban: Alternatives & Resources for Dichloromethane Source: American Chemical Society (ACS) URL:[Link][1]

-

Dichloromethane - Chemical Reactions and Properties Source: Wikipedia URL:[Link][2]

-

Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / OECD Guidelines URL:[Link][3]

Sources

Technical Safety & Handling Guide: 3-n-Propoxy-5-fluorobenzoyl Chloride

This guide serves as a comprehensive technical manual for 3-n-propoxy-5-fluorobenzoyl chloride . Note that while specific experimental data for this precise substituent pattern is proprietary or non-indexed in public repositories, the safety and handling protocols herein are rigorously derived from Structure-Activity Relationships (SAR) of the parent pharmacophore (Benzoyl Chloride) and its fluorinated analogs (e.g., 3-Fluorobenzoyl chloride).

Document Control:

-

Version: 1.0 (SAR-Derived)

-

Classification: Corrosive / Lachrymator / Moisture Sensitive

-

Primary Analog: 3-Fluorobenzoyl chloride (CAS: 1711-07-5)[1][2][3]

Part 1: Chemical Identity & Predicted Properties[4]

This compound is a specialized electrophile likely employed as a "warhead" or building block in the synthesis of small molecule inhibitors (e.g., Kinase inhibitors, GPCR ligands). The fluorine atom at position 5 typically serves to block metabolic oxidation (CYP450 blocking), while the n-propoxy chain at position 3 provides lipophilic bulk to occupy hydrophobic pockets in target proteins.

Table 1: Physicochemical Constants (Calculated/Estimated)

| Property | Value | Rationale/Method |

| Chemical Name | 3-n-propoxy-5-fluorobenzoyl chloride | IUPAC Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 216.64 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Est. based on MW increase vs. 3-F-Benzoyl Chloride (Liquid) |

| Boiling Point | ~230–250°C (at 760 mmHg) | Extrapolated from 3-F-Benzoyl Chloride (189°C) + Propoxy group |

| Density | ~1.25–1.35 g/cm³ | Halogenated aromatic density trend |

| Solubility | Reacts violently with water; Soluble in DCM, THF, Toluene | Acid chloride functionality |

| Flash Point | >110°C (Predicted) | High MW aromatic ester/chloride analog |

Part 2: Hazard Identification & Risk Assessment[2][4][5]

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][6][5] The mechanism involves rapid hydrolysis upon contact with skin moisture, releasing Hydrochloric Acid (HCl) and the parent lipophilic benzoic acid, which can penetrate the dermis.

-

Serious Eye Damage (Category 1): Irreversible corneal damage possible upon exposure to liquid or concentrated vapor.

-

Acute Toxicity (Inhalation): Inhalation of vapors releases HCl gas in the respiratory tract, causing chemical pneumonitis.

The "Why" Behind the Hazard

The electrophilic carbonyl carbon is highly activated by the electron-withdrawing chlorine and fluorine atoms. Upon contact with nucleophiles (water, proteins in skin/eyes), it undergoes an addition-elimination reaction. The n-propoxy group adds lipophilicity, potentially facilitating faster absorption through the lipid bilayer of the skin compared to simpler benzoyl chlorides, making systemic toxicity a non-trivial risk.

Part 3: Critical Handling & Storage Protocols

Trustworthiness Check: This protocol utilizes a "Double-Barrier" system to prevent moisture ingress, which is the primary cause of reagent degradation and pressure buildup (HCl generation).

Storage Architecture

-

Atmosphere: Store strictly under Argon or Nitrogen .

-

Temperature: 2–8°C (Refrigerated). Cold storage slows the rate of hydrolysis from trace moisture.

-

Container: Schlenk flask or Teflon-sealed vial. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Operational Workflow: Inert Transfer

Do not pour this reagent.[7] Use positive pressure transfer techniques.

Figure 1: Inert atmosphere transfer workflow to prevent hydrolysis and HCl formation.

Part 4: Emergency Response & Spill Logic

In the event of a spill, do not use water .[7][8] Water will trigger an exothermic hydrolysis reaction, releasing clouds of HCl gas.

Spill Decision Logic

Follow this autonomous decision tree to manage spills safely.

Figure 2: Emergency response logic for acid chloride spills. Note the strict prohibition of direct water contact during the initial phase.[1][5]

Part 5: Synthetic Utility & Medicinal Chemistry Context[3][9]

Why This Molecule?

In drug discovery, the 3-n-propoxy-5-fluorobenzoyl motif is strategically designed:

-

Metabolic Stability: The fluorine at C5 blocks the aromatic ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Lipophilic Reach: The n-propoxy chain extends into hydrophobic pockets (e.g., the ATP-binding site of kinases), improving potency (IC50).

-

Acylation Vector: The acid chloride is the "activator," allowing this complex motif to be attached to amines (forming amides) or alcohols (forming esters) in a single step.

Standard Reaction Protocol: Amide Coupling

Reaction: 3-n-propoxy-5-fluorobenzoyl chloride + Primary Amine

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Essential to neutralize the HCl byproduct.

-

Temperature:

. Start cold to control the exotherm. -

Quench: Add saturated

solution after the reaction is complete to hydrolyze unreacted acid chloride.

Part 6: Waste Disposal

Protocol:

-

Hydrolysis: Dissolve waste material in a combustible solvent (e.g., acetone).

-

Neutralization: Slowly pour the organic solution into a stirred beaker of 5% Sodium Bicarbonate (

) or Sodium Hydroxide ( -

Disposal: Check pH (must be 6–9). Dispose of the aqueous layer as halogenated aqueous waste and the organic layer as halogenated organic solvent waste.

References

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Fluorobenzoyl chloride. Retrieved from

-

Sigma-Aldrich. (2023).[9] Benzoyl Chloride Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride. Retrieved from

-

ChemicalBook. (2024). 3-Fluorobenzoyl chloride Properties and Safety. Retrieved from

Sources

- 1. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Foundational Structural Distinction: The Isomeric Alkoxy Chains

An In-depth Technical Guide to the Core Differences Between 3-Propoxy and 3-Isopropoxy Benzoyl Chloride

For professionals in chemical research and drug development, the selection of a reagent is a critical decision point dictated by subtle variations in molecular structure that can profoundly influence reactivity, selectivity, and ultimately, the success of a synthetic pathway. This guide provides a detailed comparative analysis of two closely related yet distinct acylating agents: 3-propoxy benzoyl chloride and 3-isopropoxy benzoyl chloride. We will dissect their structural nuances and explore how these differences translate into tangible effects on their chemical properties and reactivity profiles.

The fundamental difference between these two molecules lies in the constitution of the three-carbon alkoxy group attached to the meta-position of the benzoyl chloride core. 3-Propoxy benzoyl chloride features a linear n-propyl group, while 3-isopropoxy benzoyl chloride incorporates a branched isopropyl group. This seemingly minor isomeric difference is the primary determinant of their divergent chemical behavior.

Caption: Chemical structures of 3-propoxy and 3-isopropoxy benzoyl chloride.

Comparative Physicochemical Properties

The structural isomerism impacts the physical properties of the compounds, which are crucial for handling, reaction setup, and purification.

| Property | 3-Propoxy Benzoyl Chloride | 3-Isopropoxy Benzoyl Chloride | Rationale for Difference |

| Molecular Formula | C₁₀H₁₁ClO₂ | C₁₀H₁₁ClO₂ | Identical |

| Molecular Weight | 198.64 g/mol | 198.64 g/mol | Identical |

| CAS Number | 83230-74-4[1] | 214847-64-0[1] | Unique identifiers for distinct compounds |

| Appearance | Colorless to light yellow liquid (Predicted) | Colorless to light yellow liquid (Predicted) | Similar functional groups lead to similar appearance |

| Boiling Point | Higher (Predicted) | Lower (Predicted) | The linear propoxy chain allows for stronger intermolecular van der Waals forces compared to the more compact, branched isopropoxy group, generally leading to a higher boiling point. |

| Density | Higher (Predicted) | Lower (Predicted) | The more efficient packing of the linear propoxy chains typically results in a slightly higher density. |

The Interplay of Electronic and Steric Effects on Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is predominantly governed by the electrophilicity of the carbonyl carbon.[2] This electrophilicity is modulated by both electronic and steric effects imparted by the substituents on the aromatic ring.[2]

Electronic Effects

Both the propoxy and isopropoxy groups are alkoxy groups, which act as electron-donating groups (EDGs). They exert their influence through two primary mechanisms:

-

Resonance Effect (+R): The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing electron density at the ortho and para positions.[3] This effect slightly deactivates the benzoyl chloride towards nucleophilic attack compared to unsubstituted benzoyl chloride by marginally reducing the partial positive charge on the carbonyl carbon.

-

Inductive Effect (+I): The alkyl chains (propyl and isopropyl) are electron-donating via induction, pushing electron density through the sigma bonds towards the ring.[2][4]

For substituents at the meta-position, the resonance effect on the carbonyl group is minimal. Therefore, the primary electronic influence is the weak +I effect, which is very similar for both propoxy and isopropoxy groups. Consequently, the electronic difference between the two molecules is negligible, and it is not the primary driver of reactivity differences.

Steric Hindrance: The Decisive Factor

The most significant differentiator in the reactivity of these two reagents is steric hindrance.[5][6]

-

3-Propoxy Benzoyl Chloride: The linear n-propoxy group presents minimal steric bulk around the reaction center (the carbonyl carbon).

-

3-Isopropoxy Benzoyl Chloride: The branched nature of the isopropyl group creates a significantly larger steric shield. The two methyl groups of the isopropyl moiety project outwards, impeding the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon.[7]

This increased steric congestion in the transition state of the nucleophilic attack makes the reaction energetically less favorable for the isopropoxy derivative.

Caption: Steric hindrance comparison for nucleophilic attack.

Synthetic Protocols: Preparation from Benzoic Acids

The most common and reliable method for synthesizing these benzoyl chlorides is the treatment of the corresponding 3-alkoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] Thionyl chloride is often preferred in laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[10]

Caption: General workflow for the synthesis of 3-alkoxybenzoyl chlorides.

Detailed Experimental Protocol: General Procedure

This protocol is a self-validating system applicable to both isomers, starting from the corresponding acid. All operations must be conducted in a fume hood with appropriate personal protective equipment, as benzoyl chlorides are corrosive and lachrymators.[11][12]

Materials:

-

3-Propoxybenzoic acid or 3-Isopropoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Anhydrous toluene or dichloromethane (solvent)

Apparatus:

-

A round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

-

Heating mantle with a magnetic stirrer.

-

Distillation apparatus for vacuum distillation.

Procedure:

-

Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.[13]

-

Charging the Flask: To the round-bottom flask, add the 3-alkoxybenzoic acid (1.0 eq) and the anhydrous solvent (e.g., toluene).

-

Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Slowly add the thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C).[10] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-3 hours. The solid benzoic acid derivative will dissolve as it is converted to the liquid acyl chloride.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-alkoxybenzoyl chloride is then purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid. The purity should be verified by techniques such as NMR or GC-MS.

Causality and Trustworthiness:

-

Why Thionyl Chloride? Its byproducts are gaseous, driving the reaction to completion via Le Chatelier's principle and simplifying purification.[10]

-

Why a Catalyst? DMF catalyzes the reaction by forming a small amount of a highly reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.

-

Why Anhydrous Conditions? Acyl chlorides, including the product, react vigorously with water to hydrolyze back to the carboxylic acid, which would reduce the yield and purity.[13][14]

-

Why Vacuum Distillation? These compounds likely have high boiling points at atmospheric pressure, and heating them to such temperatures could cause decomposition. Distillation under reduced pressure allows them to boil at a much lower, safer temperature.

By understanding the subtle yet critical differences in steric profile, researchers can make an informed choice between 3-propoxy and 3-isopropoxy benzoyl chloride, leveraging their distinct reactivity to optimize synthetic strategies in drug discovery and materials science.

References

-

PubChem. (n.d.). 3-Chloro-4-propoxy-benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-isopropyl-4-methoxybenzyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Scribd. (n.d.). Electronic Effects Functional Groups. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

-

EPA. (2025, October 15). Benzoyl chloride, 2,3-dichloro- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-(BENZYLOXY)BENZOYL CHLORIDE. Retrieved from [Link]

-

Merck Index. (n.d.). Benzoyl Chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP 0849253 A1 - Process for producing benzoyl chlorides.

-

BYJU'S. (2021, December 7). Benzoyl chloride. Retrieved from [Link]

-

NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube. Retrieved from [Link]

-

Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Regioselectivity of benzoylation reactions. Retrieved from [Link]

-

MDPI. (2025, January 7). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.

-

MDPI. (2023, February 3). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Electronegativity and Inductive Effect in Polar-Non Polar Liquid Mixtures. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

-

Quora. (2022, March 9). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Retrieved from [Link]

-

NICNAS. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from [Link]

Sources

- 1. 36823-82-2|4-Isopropoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Benzoyl Chloride [drugfuture.com]

- 13. nbinno.com [nbinno.com]

- 14. Benzoyl chloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of Novel Amides using 5-Fluoro-3-n-propoxybenzoyl chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry due to the prevalence of the amide functional group in pharmaceuticals, natural products, and advanced materials.[1] This application note provides a comprehensive guide to the synthesis of amides utilizing 5-Fluoro-3-n-propoxybenzoyl chloride, a versatile building block for introducing a substituted phenyl ring with desirable physicochemical properties. The inclusion of a fluorine atom and an n-propoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this reagent particularly valuable in drug discovery programs.[2][3] This document details two robust protocols, discusses the underlying reaction mechanism, offers guidance on optimization, and outlines necessary safety precautions.

Introduction and Scientific Rationale

The synthesis of amides from acyl chlorides and amines is a fundamental and widely employed transformation.[4][] This reaction, often conducted under Schotten-Baumann conditions, is known for its high efficiency, broad substrate scope, and generally rapid reaction times.[6][7] 5-Fluoro-3-n-propoxybenzoyl chloride offers unique advantages for the synthesis of novel chemical entities.

-

Fluorine Substitution: The strategic placement of a fluorine atom can profoundly impact a molecule's properties. Its high electronegativity can alter the acidity of nearby protons, influence conformation, and create favorable electrostatic interactions with biological targets. Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

-

n-Propoxy Group: The n-propoxy chain increases lipophilicity, which can improve membrane permeability and oral bioavailability. This group can also engage in hydrophobic interactions within protein binding pockets.

This guide provides researchers with the necessary technical details to confidently and successfully employ 5-Fluoro-3-n-propoxybenzoyl chloride in their synthetic endeavors.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][7]

Caption: Mechanism of Amide Formation.

Safety and Handling

Acyl chlorides are hazardous reagents that must be handled with appropriate precautions. 5-Fluoro-3-n-propoxybenzoyl chloride is corrosive, a lachrymator (causes tearing), and reacts readily with moisture, including humidity in the air, to release corrosive HCl gas.[9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check manufacturer's compatibility data).

-

Handling: Conduct all operations in a certified chemical fume hood. Keep the reagent bottle tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) when not in use. Use dry glassware and solvents to prevent hydrolysis.

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and amines outside of controlled reaction conditions.[9][10]

-

Disposal: Quench any residual acyl chloride carefully with a suitable nucleophile (e.g., isopropanol) in a controlled manner before disposal according to institutional guidelines.

Experimental Protocols

Two general protocols are presented below. The choice depends on the stability of the amine substrate and the desired reaction conditions.

Protocol 1: Anhydrous Conditions with Organic Base

This method is ideal for most primary and secondary amines, especially those sensitive to water. It offers excellent control and is conducted in a single phase.

Materials:

-

5-Fluoro-3-n-propoxybenzoyl chloride

-

Primary or secondary amine (1.0 equiv.)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware, dried in an oven

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equiv.).

-

Dissolution: Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.2-0.5 M).

-

Base Addition: Add the organic base (e.g., triethylamine, 1.2 equiv.) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm of the reaction.[11]

-

Acyl Chloride Addition: Dissolve 5-Fluoro-3-n-propoxybenzoyl chloride (1.05 equiv.) in a small amount of anhydrous DCM and add it dropwise to the cold amine solution over 5-10 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[13]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate.

Protocol 2: Schotten-Baumann Biphasic Conditions

This classic method is robust, scalable, and uses an inexpensive inorganic base. It is particularly useful for simple, water-insoluble amines.

Materials:

-

5-Fluoro-3-n-propoxybenzoyl chloride

-

Primary or secondary amine (1.0 equiv.)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M aqueous)

-

An organic solvent such as Diethyl Ether or DCM

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Dissolve the amine (1.0 equiv.) in the chosen organic solvent (e.g., DCM, approx. 0.5 M) in a flask equipped with a magnetic stir bar.

-

Base Addition: Add an equal volume of 2 M NaOH solution to create a biphasic mixture.

-

Cooling: Cool the mixture to 0 °C with vigorous stirring.

-

Acyl Chloride Addition: Add 5-Fluoro-3-n-propoxybenzoyl chloride (1.05 equiv.), either neat or dissolved in a small amount of the organic solvent, dropwise to the vigorously stirred biphasic mixture.

-

Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. Monitor by TLC.

-

Work-up: After the reaction is complete, separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of DCM).

-

Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product as described in Protocol 1.

Caption: General Experimental Workflow.

Data and Expected Results

The following table provides representative data for the synthesis of amides from 5-Fluoro-3-n-propoxybenzoyl chloride with various amine types using the anhydrous protocol. Yields are illustrative and will vary based on the specific substrate and purification efficiency.

| Entry | Amine | Product Name | Reaction Time (h) | Typical Yield (%) |